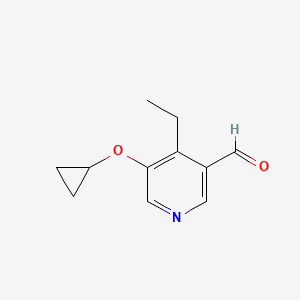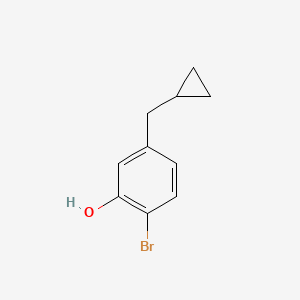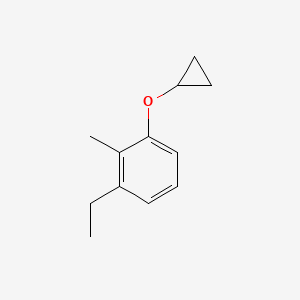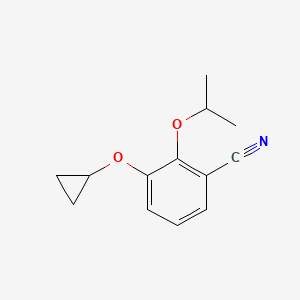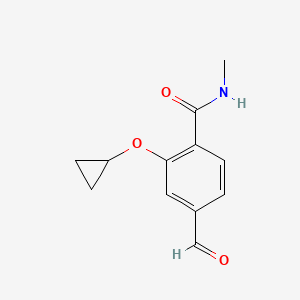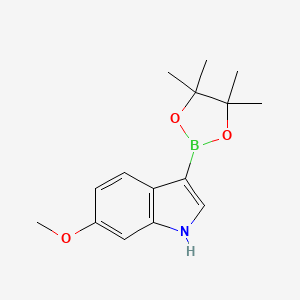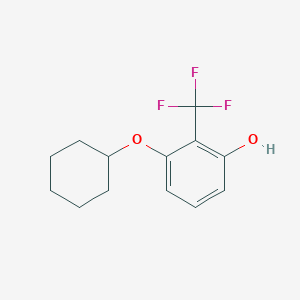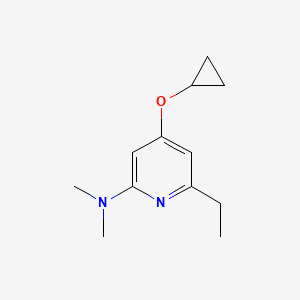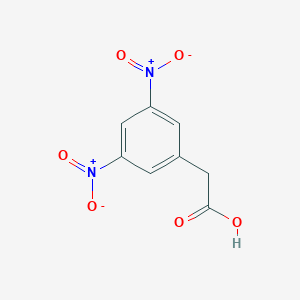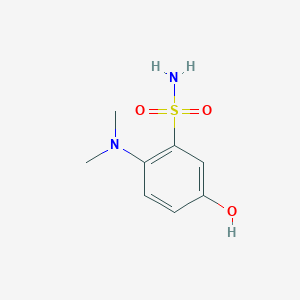
2-(Dimethylamino)-5-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Dimethylation: The amino group is dimethylated to form the dimethylamino group.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)BENZENE-1-SULFONAMIDE: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
5-HYDROXYBENZENE-1-SULFONAMIDE: Lacks the dimethylamino group, affecting its solubility and interactions with biological molecules.
2-(DIMETHYLAMINO)-5-METHOXYBENZENE-1-SULFONAMIDE: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(dimethylamino)-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)7-4-3-6(11)5-8(7)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChI Key |
ZAMLRJQZVQOXRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


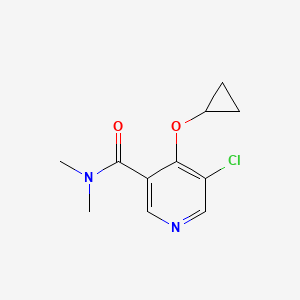
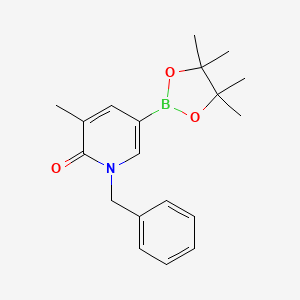
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)


